molecular formula C19H10N4O3S B12922984 2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid CAS No. 918880-58-7

2-[2-Cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid

Cat. No.: B12922984
CAS No.: 918880-58-7
M. Wt: 374.4 g/mol
InChI Key: YQMYXIBEOGCOQS-UHFFFAOYSA-N
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Description

2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazolopyrimidine core, which is known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid typically involves multi-step reactions. One common method includes the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of various thiazolopyrimidine derivatives, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as atom economy and environmental safety, are often applied to optimize the synthesis process. This includes the use of multi-component reactions and sonochemical methods to enhance efficiency and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halides, amines

    Electrophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate inflammatory and oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Cyano-4-(thiazolo[5,4-d]pyrimidin-2-yl)phenoxy)benzoic acid stands out due to its unique combination of a thiazolopyrimidine core with a benzoic acid moiety. This structural feature contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

CAS No.

918880-58-7

Molecular Formula

C19H10N4O3S

Molecular Weight

374.4 g/mol

IUPAC Name

2-[2-cyano-4-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)phenoxy]benzoic acid

InChI

InChI=1S/C19H10N4O3S/c20-8-12-7-11(17-23-14-9-21-10-22-18(14)27-17)5-6-15(12)26-16-4-2-1-3-13(16)19(24)25/h1-7,9-10H,(H,24,25)

InChI Key

YQMYXIBEOGCOQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)OC2=C(C=C(C=C2)C3=NC4=CN=CN=C4S3)C#N

Origin of Product

United States

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